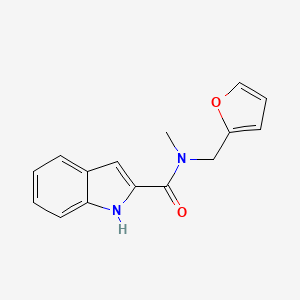
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the azobenzene family and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is based on its ability to undergo photoisomerization, which results in a change in its molecular structure and properties. This property has been exploited in various applications, such as the development of molecular switches and photo-responsive materials.
Biochemical and physiological effects:
The biochemical and physiological effects of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone have been studied extensively in vitro and in vivo. It has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone in lab experiments include its unique properties, high yield synthesis method, and low toxicity. However, its limitations include its sensitivity to light and temperature, which can affect its stability and properties.
Zukünftige Richtungen
There are several future directions for the research and development of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Studying its potential applications in the field of molecular switches and photo-responsive materials.
3. Investigating its potential use in drug delivery systems, particularly for targeted delivery and controlled release.
4. Exploring its potential applications in the field of optoelectronics, such as in the development of organic light-emitting diodes (OLEDs).
5. Investigating its potential use as a biosensor for detecting specific biomolecules.
In conclusion, Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is a chemical compound that has significant potential for various scientific research applications. Its unique properties and low toxicity make it an attractive candidate for drug delivery, molecular switches, and photo-responsive materials. Further research and development in this field are necessary to fully explore its potential applications and benefits.
Synthesemethoden
The synthesis of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone involves the reaction between 4-methoxyphenol and 2-chlorobenzoyl chloride in the presence of sodium azide and copper (I) iodide. The reaction takes place under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and molecular switches. Its unique properties, such as photoisomerization and thermal stability, make it an attractive candidate for these applications.
Eigenschaften
IUPAC Name |
azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-12-7-8-13(14(17)11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZRKWECJFWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)